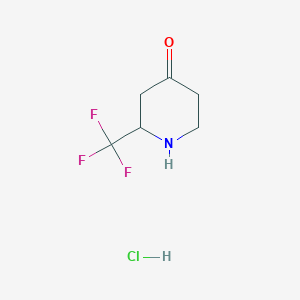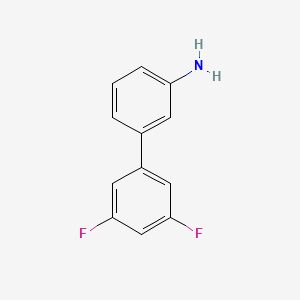
3',5'-Difluoro-biphenyl-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-3-amine, 3’,5’-difluoro-: is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of two phenyl rings connected by a single bond, with an amine group attached to the third carbon of one phenyl ring and two fluorine atoms attached to the 3’ and 5’ positions of the other phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-amine, 3’,5’-difluoro- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C).
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-3-amine, 3’,5’-difluoro- may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and catalysts is crucial to minimize impurities and by-products.
化学反应分析
Types of Reactions
[1,1’-Biphenyl]-3-amine, 3’,5’-difluoro-: undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitro derivatives, while reduction can produce primary or secondary amines.
科学研究应用
[1,1’-Biphenyl]-3-amine, 3’,5’-difluoro-: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of liquid crystals for display technologies and as a component in specialty polymers.
作用机制
The mechanism of action of [1,1’-Biphenyl]-3-amine, 3’,5’-difluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The amine group can form hydrogen bonds with active sites, while the biphenyl structure provides a rigid framework that can interact with hydrophobic regions of the target molecules.
相似化合物的比较
[1,1’-Biphenyl]-3-amine, 3’,5’-difluoro-: can be compared with other biphenyl derivatives, such as:
[1,1’-Biphenyl]-3-amine: Lacks the fluorine atoms, resulting in different chemical and physical properties.
[1,1’-Biphenyl]-4-amine, 4’-fluoro-: Contains a single fluorine atom, which may affect its reactivity and biological activity differently.
[1,1’-Biphenyl]-3,3’,5,5’-tetrafluoro-: Contains four fluorine atoms, leading to increased electron-withdrawing effects and altered reactivity.
The unique combination of the amine group and the specific positioning of the fluorine atoms in [1,1’-Biphenyl]-3-amine, 3’,5’-difluoro-
属性
分子式 |
C12H9F2N |
|---|---|
分子量 |
205.2 g/mol |
IUPAC 名称 |
3-(3,5-difluorophenyl)aniline |
InChI |
InChI=1S/C12H9F2N/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8/h1-7H,15H2 |
InChI 键 |
ZHFWIDMOBAWKST-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
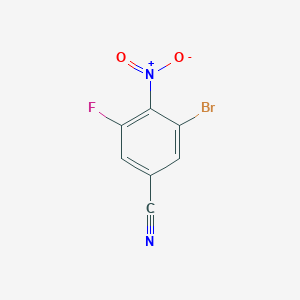

![3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine1-oxide](/img/structure/B1511512.png)


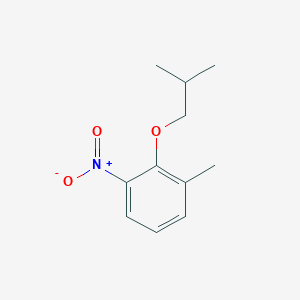
![1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1511521.png)
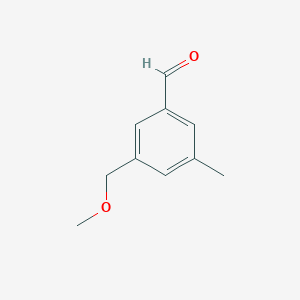
![8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1511525.png)


